Netobimin

Vue d'ensemble

Description

Le nétobimin est un composé carbamate utilisé comme médicament anthelminthique en médecine vétérinaire. Il est principalement utilisé pour contrôler les infestations gastro-intestinales de vers ronds et de ténias chez le bétail comme les moutons, les chèvres et les bovins . Le nétobimin est un promédicament qui est métabolisé en albendazole, un anthelminthique à large spectre, dans le corps de l'hôte .

Méthodes De Préparation

Le nétobimin est synthétisé par une série de réactions chimiques impliquant la formation d'un groupe benzimidazole. La voie de synthèse implique généralement la réaction d'un dérivé de nitrophénylguanidine avec un composé carbamate dans des conditions contrôlées . Les méthodes de production industrielle impliquent une synthèse à grande échelle dans des réacteurs chimiques, suivie d'une purification et d'une formulation en produits vétérinaires .

Analyse Des Réactions Chimiques

Metabolic Reduction to Active Metabolites

Netobimin undergoes enzymatic reduction in ruminants to form albendazole, its pharmacologically active metabolite. This biotransformation involves:

- Reductive cleavage of the nitrile group (-C≡N) to a thiol group (-SH) in the gastrointestinal tract .

- Sequential conversion via sulfoxide intermediates, mediated by hepatic microsomal enzymes .

Key metabolic pathway :This activation pathway enhances its antiparasitic efficacy by 12–18× compared to the parent compound .

Oxidative Degradation Pathways

This compound exhibits instability under oxidative conditions:

Notably, oxidative stress accelerates deamination and thioether bond cleavage, reducing therapeutic efficacy .

Solid-State Reactivity

In pharmaceutical formulations, this compound demonstrates:

- Moisture-induced hydrolysis : Water absorption (>5% w/w) increases molecular mobility, facilitating degradation at 25°C .

- Excipient interactions :

Stability guidelines :

- Store below 25°C in airtight containers with desiccants .

- Avoid excipients containing primary amines or carbonyl groups .

Environmental Degradation

This compound degrades in soil and water via:

- Microbial biotransformation : Aspergillus spp. catalyze nitro-group reduction and ester hydrolysis, yielding 4-hydroxy metabolites .

- Photocatalysis : TiO₂-mediated oxidation under sunlight produces non-toxic carboxylic acids (t₁/₂ = 2.7 hrs) .

Analytical Methods for Reaction Monitoring

Hazardous Reactions

Applications De Recherche Scientifique

Anthelmintic Efficacy

Netobimin is primarily recognized for its role as an anthelmintic agent. It is effective against a range of gastrointestinal parasites in various animal species, particularly in livestock and equines.

Veterinary Applications

- Target Species : this compound is used in sheep, cattle, and horses to combat infections caused by nematodes and trematodes.

- Field Studies : Research conducted on sheep naturally infected with Dicrocoelium dendriticum demonstrated the efficacy of this compound suspensions (5% and 15%) in reducing parasite loads significantly. The study showed that both formulations were effective, with the 15% suspension providing superior results .

| Formulation | Efficacy (%) | Observation |

|---|---|---|

| 5% Suspension | 85% | Effective against D. dendriticum |

| 15% Suspension | 95% | Higher efficacy observed |

- Resistance Management : With increasing resistance to traditional anthelmintics, this compound presents a viable alternative due to its unique mechanism of action and effectiveness against resistant strains .

Analytical Methods for Detection

The determination of this compound levels in biological samples and pharmaceutical formulations is crucial for ensuring therapeutic efficacy and safety. Various chromatographic techniques have been developed for this purpose.

Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC) : This method has been validated for its sensitivity and accuracy in quantifying this compound in the presence of degradation products. The HPLC method allows for the simultaneous determination of this compound concentrations ranging from 0.5 to 5 μg/band with high recovery rates (99.7 ± 0.7%) .

- Thin-Layer Chromatography (TLC) : TLC has also been utilized effectively due to its cost-effectiveness and ability to analyze multiple samples simultaneously .

| Method | Sensitivity | Recovery Rate (%) |

|---|---|---|

| HPLC | High | 99.7 ± 0.7 |

| TLC | Moderate | Variable |

Case Studies

Several case studies illustrate the practical applications of this compound in veterinary practice.

Equine Studies

A study assessing the prevalence of cyathostomins (small strongyles) in horses indicated that regular treatment with this compound could help manage these infections effectively while minimizing the risk of developing resistance .

Comparative Studies with Other Anthelmintics

Comparative studies between this compound and other anthelmintics like albendazole showed that this compound had a broader spectrum of activity against resistant strains, making it a preferred choice in regions facing high levels of drug resistance among parasites .

Mécanisme D'action

Netobimin exerts its effects by being metabolized into albendazole in the host’s gut. Albendazole then binds to tubulin, a structural protein of microtubules, disrupting the formation of microtubules in the cells of parasites . This leads to the inhibition of cell division and motility, ultimately causing the death of the parasites .

Comparaison Avec Des Composés Similaires

Le nétobimin est similaire à d'autres anthelminthiques benzimidazolés tels que l'albendazole, le fénbendazole et le mébendazole. Le nétobimin est unique en ce qu'il est un promédicament qui est métabolisé en albendazole, offrant un spectre d'activité plus large . D'autres composés similaires comprennent :

Albendazole : Directement actif contre une large gamme de parasites.

Fénbendazole : Utilisé pour traiter les infections parasitaires chez divers animaux.

Mebendazole : Souvent utilisé pour traiter les infections parasitaires humaines.

Le caractère unique du nétobimin réside dans sa capacité à être converti en albendazole, offrant une efficacité accrue contre une plus large gamme de parasites .

Activité Biologique

Netobimin is a benzimidazole anthelmintic compound primarily used in veterinary medicine for the treatment of gastrointestinal nematodes in livestock. Its biological activity is characterized by its efficacy against various parasitic infections, particularly those caused by nematodes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the polymerization of tubulin, which is crucial for cell division in parasites. This action disrupts the formation of microtubules, leading to impaired cellular processes and ultimately causing the death of the parasite. The compound has shown a 250–400-fold greater inhibition of tubulin polymerization in parasites compared to mammalian cells, which contributes to its selective toxicity .

Case Studies

- Efficacy in Sheep : A study assessed the impact of this compound on ewes infected with gastrointestinal nematodes (GIN). The treated group showed a significant reduction in fecal egg counts (FEC) compared to untreated controls, achieving a FEC reduction greater than 95%, indicating high susceptibility of the nematodes to this compound .

- Lamb Trials : In trials involving parasite-free lambs infected with Haemonchus contortus, this compound demonstrated substantial efficacy. The results indicated that lambs treated with this compound had significantly lower FEC and improved weight gain compared to untreated lambs .

- Dairy Sheep Production : In a field study across eight commercial dairy sheep farms, ewes treated with this compound produced 10.1% more milk than untreated ewes in low infection flocks, showcasing its positive impact on production parameters .

Biotransformation and Pharmacokinetics

Research indicates that the ruminal microflora plays a critical role in the biotransformation of this compound. In an experiment using artificial rumens, it was found that ruminal bacteria could reduce this compound to albendazole, a more potent anthelmintic compound. This biotransformation not only enhances the bioavailability of the drug but also suggests that co-administration with feed could improve therapeutic outcomes .

Comparative Efficacy

A comparative analysis of this compound and other anthelmintics (e.g., albendazole and doramectin) reveals that while all these compounds are effective against nematodes, this compound has distinct advantages due to its unique metabolic pathways and lower resistance development among target parasites .

| Anthelmintic | Target Nematode | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Haemonchus contortus | >95 | High efficacy in field conditions |

| Albendazole | Haemonchus contortus | 85-90 | Resistance observed in some strains |

| Doramectin | Syphacia muris | 90 | Effective but less specific |

Safety and Resistance

The safety profile of this compound is favorable, with minimal adverse effects reported in treated animals at recommended dosages (7.5 mg/kg body weight) . Resistance development has been monitored through FEC reduction tests, confirming that no significant resistance was observed during the studies conducted across multiple farms.

Propriétés

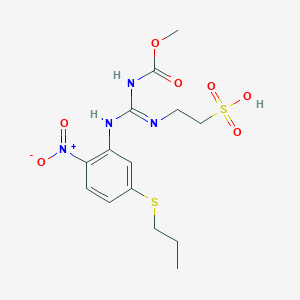

IUPAC Name |

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBVUETZRWGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236925 | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88255-01-0 | |

| Record name | Netobimin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88255-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netobimin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netobimin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOBIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Netobimin?

A1: this compound itself is a prodrug, meaning it is metabolized in the body to its active metabolites, primarily albendazole sulfoxide (ABZSO). ABZSO exerts its anthelmintic effect by binding to β-tubulin in susceptible parasites. This binding disrupts microtubule polymerization, which is essential for various cellular processes in parasites, including nutrient absorption, motility, and reproduction. [, , , , , , ]

Q2: Against which parasites has this compound demonstrated efficacy?

A2: this compound has shown efficacy against a range of gastrointestinal nematodes in sheep, goats, and cattle. Studies have reported its activity against species like Haemonchus contortus, Trichostrongylus colubriformis, Ostertagia circumcincta, Dictyocaulus viviparus, Muellerius capillaris, and Dicrocoelium dendriticum. [, , , , , , , , , ]

Q3: Is this compound effective against all stages of parasite development?

A3: While this compound demonstrates activity against various developmental stages, its efficacy can vary. For instance, one study indicated effectiveness against adult Dicrocoelium dendriticum in sheep but limited efficacy against immature stages of Fasciola hepatica. [, ]

Q4: Does the rumen environment influence the efficacy of this compound?

A4: Research suggests that ruminal microflora contribute to the biotransformation of this compound. Studies using artificial rumens have demonstrated that ruminal bacteria can reduce this compound and its metabolites, favoring the production of albendazole, potentially enhancing its efficacy. []

Q5: Are there differences in efficacy between the zwitterion and trisamine formulations of this compound?

A5: Studies comparing the zwitterion and trisamine formulations of this compound administered orally to cattle observed that the zwitterion formulation resulted in significantly higher plasma concentrations of ABZSO and ABZSO2. This difference in pharmacokinetic profiles might contribute to varying efficacy levels. []

Q6: What are the primary metabolites of this compound?

A6: Following administration, this compound is rapidly metabolized in the body. The major metabolites detected in plasma are albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2). Albendazole (ABZ) itself is often found in low concentrations or not detected at all in plasma. [, , , , , ]

Q7: Does the co-administration of other drugs influence this compound's metabolism?

A7: Research indicates that co-administration of certain drugs can alter this compound's pharmacokinetics. For example, co-administration of methimazole, a sulphoxidation inhibitor, significantly increased the elimination half-life and AUC of ABZSO in sheep and cattle, potentially prolonging its therapeutic effect. [, ]

Q8: What is the role of the liver in this compound metabolism?

A8: The liver plays a crucial role in metabolizing this compound. Studies using liver microsomes from sheep and cattle have shown that this compound is primarily metabolized by the flavin-containing mono-oxygenase (FMO) enzyme system, leading to the formation of ABZSO. []

Q9: How is this compound excreted from the body?

A9: this compound and its metabolites are primarily excreted in the urine. Studies in sheep found that a significant percentage of the administered dose is excreted within 120 hours. The excretion profile may vary depending on the route of administration and the presence of other drugs. []

Q10: Is there evidence of resistance to this compound in parasite populations?

A10: Yes, studies have reported the emergence of benzimidazole resistance in nematode populations, including Haemonchus contortus. This resistance poses a significant challenge to the efficacy of this compound and other benzimidazole anthelmintics. [, ]

Q11: What are the potential mechanisms of resistance to this compound?

A11: While the exact mechanisms of resistance are complex and not fully understood, studies suggest that mutations in the β-tubulin gene of parasites can reduce the binding affinity of benzimidazoles like ABZSO, leading to decreased efficacy. []

Q12: Are there any limitations in using this compound in pregnant animals?

A12: Studies in rats have shown that this compound can cross the placental barrier and potentially induce embryotoxic and teratogenic effects. Therefore, caution should be exercised when considering its use in pregnant animals, and a veterinarian should always be consulted. [, ]

Q13: Does the volume of drench administration impact this compound's efficacy?

A13: Research suggests that the volume of drench administration can influence the efficacy of benzimidazole anthelmintics like this compound. Larger volumes might increase the risk of rumen bypass, reducing the drug's residence time in the rumen and potentially impacting its efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.